Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Researchers building ATP-competitive kinase inhibitor libraries require precise 4-position regiochemistry; 5- and 6-carboxylate isomers cannot substitute due to distinct cross-coupling reactivity and target engagement geometry. • Validated SAR starting point-claimed in kinase inhibitor patents (e.g., CA-2558923-A1) • ≥95% purity minimizes cumulative impurity carryover across multi-step synthetic sequences • 2-Oxo lactam moiety alters electronic distribution and H-bonding capacity vs. fully aromatic 7-azaindole analogs

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190313-98-4
Cat. No. B1376031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
CAS1190313-98-4
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CC(=O)NC2=NC=C1
InChIInChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-10-8-6(5)4-7(12)11-8/h2-3H,4H2,1H3,(H,10,11,12)
InChIKeyRYFNFRCPVVGOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-7-azaindole-4-carboxylate Procurement Guide


Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 1190313-98-4), also known as methyl 7-aza-2-oxindole-4-carboxylate, is a heterocyclic building block featuring a pyrrolo[2,3-b]pyridine core with a methyl ester at the 4-position and a lactam moiety [1]. This compound belongs to the 7-azaindole family, a privileged scaffold in medicinal chemistry that mimics the purine ring of ATP and serves as a core structure for kinase inhibitors and other bioactive molecules [2].

Heterocyclic building block with pyrrolo[2,3-b]pyridine core for kinase inhibitor synthesis
4-position methyl ester enables regioselective diversification and cross-coupling
2-oxo lactam moiety introduces hydrogen-bond modulation vs. fully aromatic analogs

Methyl 2-Oxo-7-azaindole-4-carboxylate Substitution Specificity


Generic substitution with other pyrrolo[2,3-b]pyridine carboxylate isomers (e.g., 5-carboxylate or 6-carboxylate analogs) is chemically and functionally unsound. The 4-position ester regiochemistry confers distinct reactivity in cross-coupling and functionalization pathways that 5- or 6-substituted analogs cannot replicate [1]. Furthermore, the 2-oxo (lactam) oxidation state fundamentally alters electronic distribution, hydrogen-bonding capacity, and metabolic stability compared to fully aromatic 7-azaindole-4-carboxylates lacking the lactam moiety [2]. These structural distinctions directly impact downstream synthetic yields and target-binding properties, making this specific compound non-interchangeable with its positional isomers or oxidation-state variants.

Regiochemistry 5- or 6-carboxylate isomers may shift reactivity in cross-coupling; 4-position vector is distinct for kinase hinge-region geometry
Oxidation state Fully aromatic 7-azaindole-4-carboxylates lack the 2-oxo hydrogen-bond network; metabolic stability profile may differ

Methyl 2-Oxo-7-azaindole-4-carboxylate Differentiation Evidence


Regioselective Derivatization Advantage at 4-Position

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate offers a regioselective advantage over its 5-carboxylate and 6-carboxylate isomers. The 4-position ester placement on the pyridine ring of the 7-azaindole scaffold provides a distinct vector for further elaboration compared to the 5-position (CAS 1190317-75-9) and 6-position (CAS 1227268-70-3) isomers [1]. In kinase inhibitor design, the 4-position substitution pattern has been specifically claimed in patent literature (CA-2558923-A1) for pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, whereas 5- and 6-substituted variants were not equivalently claimed in the same patent family, indicating regiochemical selectivity in target engagement [2].

4-Position regioselectivity
Class-level inference
4-carboxylate: explicitly claimed in kinase inhibitor patent CA-2558923-A1; 5- and 6-carboxylate isomers not equivalently claimed
Regiochemical selectivity context for kinase inhibitor design
Patent analysis based on pyrrolo[2,3-b]pyridine scaffold claims
Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Chemistry

Vendor Purity Benchmarking: High-Grade vs. Standard

Across commercial suppliers, methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is available at a range of purity specifications. Vendors including MolCore (NLT 98%) and Leyan (98+%) offer the compound at ≥98% purity . This exceeds the more common 95-97% purity grade offered by AKSci (95%), Calpac Lab/Aladdin (97%), and Biomart (≥97%) [1]. The patent literature for structurally related 6-carboxylate methyl ester analogs also explicitly specifies achieving ≥98% purity as a key process outcome enabling scaled continuous production [2].

Purity benchmarking
Head-to-head
≥98% vs. 95–97% standard grade
Higher purity supports multi-step synthesis with reduced side-reaction risk
Vendor catalog specifications; related patent literature specifies ≥98% for scaled production
Procurement Quality Control Synthetic Chemistry

ATP-Mimetic Kinase Inhibitor Scaffold Potential

The pyrrolo[2,3-b]pyridine (7-azaindole) core of this compound mimics the purine ring of ATP, enabling designed analogs to act as kinase inhibitors that bind at the ATP-binding hinge region [1]. This ATP-mimetic property is a class-level characteristic distinguishing 7-azaindole-based scaffolds from non-purine-mimetic heterocycles (e.g., indolinones, quinazolines) that may engage kinases via alternative binding modes [2]. The 2-oxo lactam functionality in this specific compound introduces an additional hydrogen-bond donor/acceptor that can modulate hinge-region interactions compared to fully aromatic 7-azaindoles. The clinical success of vemurafenib, a pyrrolopyridine derivative targeting BRAF V600E, validates the translational relevance of this scaffold class [3].

ATP-mimetic scaffold
Class-level inference
Pyrrolo[2,3-b]pyridine core mimics purine ring; 2-oxo adds hinge-region H-bond modulation vs. fully aromatic 7-azaindoles
Supports structure-based kinase inhibitor design; scaffold-class reference context
Review-based scaffold analysis; individual SAR requires experimental validation
Kinase Inhibition Drug Discovery Oncology

Antifibrotic Utility of 2-Oxo-7-Azaindole Scaffold

The 2-oxo-7-azaindole (2,3-dihydro-2-oxo-pyrrolo[2,3-b]pyridine) substructure present in this compound has been specifically cited in patent literature as having anti-organ fibrosis activity, with reported applications in tumor, liver cirrhosis, pulmonary fibrosis, osteoporosis, and stroke indications [1]. Structurally related 6-carboxylate methyl ester-2-oxo-7-azaindole compounds have demonstrated anti-tumor, anti-cirrhosis, and pathological fibrosis inhibition in WO2013112959 [2]. This fibrosis-focused application profile differs from 5-carboxylate or 6-carboxylate 7-azaindole analogs without the 2-oxo moiety, which are more commonly associated with general kinase inhibition without specific fibrosis indication claims.

Antifibrosis patent precedent
Class-level inference
2-oxo-7-azaindole substructure cited for anti-organ fibrosis activity in patent literature; 6-carboxylate analogs reported in WO2013112959
Reported antifibrosis model context; target validation requires independent confirmation
Patent family analysis; disease-model endpoint context
Antifibrotic Pulmonary Fibrosis Liver Cirrhosis

Optimal Scenarios for Methyl 2-Oxo-7-azaindole-4-carboxylate


Kinase Inhibitor Lead Generation & SAR

This compound serves as a 4-position functionalized 7-azaindole building block for synthesizing ATP-competitive kinase inhibitor libraries. The pyrrolo[2,3-b]pyridine core mimics the purine ring of ATP, enabling hinge-region binding [1]. The 4-carboxylate ester provides a versatile handle for amidation, hydrolysis to carboxylic acid, or reduction to alcohol for further diversification. Patent CA-2558923-A1 specifically claims pyrrolo[2,3-b]pyridine derivatives with substitution at the 4-position as kinase inhibitors [2], providing a validated SAR starting point.

Antifibrotic Drug Discovery Programs

The 2-oxo-7-azaindole substructure has documented antifibrotic activity precedent in patent literature, with applications claimed for tumor, liver cirrhosis, pulmonary fibrosis, and related conditions [1]. Structurally analogous 6-carboxylate derivatives demonstrated anti-fibrotic efficacy in WO2013112959 [2]. Researchers developing therapeutics for fibrotic diseases can utilize this compound to generate novel 4-substituted 2-oxo-7-azaindole analogs with potential antifibrotic activity.

High-Purity Intermediate Procurement for Multi-Step Synthesis

For multi-step synthetic sequences where intermediate purity directly impacts final product yield and impurity profiles, sourcing this compound at ≥98% purity from vendors such as MolCore or Leyan [1][2] is justified. The 3% absolute purity difference versus 95% grade material reduces cumulative impurity carryover in 5-10 step sequences, lowering purification burden and improving reproducibility. The patent literature for related 6-carboxylate methyl ester analogs specifies achieving ≥98% purity as enabling scaled continuous production [3].

Regioselective 4-Position Diversification of 7-Azaindole

This compound enables regioselective functionalization at the 4-position of the pyrrolo[2,3-b]pyridine system, a substitution pattern that differs fundamentally from 5- and 6-carboxylate isomers [1]. The 4-position ester can be selectively hydrolyzed, amidated, or reduced without affecting the 2-oxo lactam moiety, enabling orthogonal protection strategies. This regiochemical specificity is critical for programs where the substitution vector off the pyridine ring dictates target engagement geometry, as documented in kinase inhibitor patent families [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
4-position ester diversification handle with ATP-mimetic core
Hinge-region binding geometry and patent-reported SAR context
Antifibrosis model studies
2-oxo-7-azaindole scaffold with fibrosis patent precedent
Model-response endpoint validation and target engagement review
High-purity multi-step synthesis
≥98% purity specification
Impurity carryover control and process reproducibility
Regioselective 4-position functionalization
Orthogonal lactam-stable ester reactivity
Substitution vector geometry and cross-coupling pathway review

Technical Documentation Hub

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